molecular formula C27H24F3NO10S3 B414604 tetramethyl 5',5'-dimethyl-8'-methoxy-6'-(trifluoroacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-(1'H)-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

tetramethyl 5',5'-dimethyl-8'-methoxy-6'-(trifluoroacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-(1'H)-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B414604
M. Wt: 675.7g/mol
InChI Key: BVEYMMXMASENGG-UHFFFAOYSA-N
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Description

Tetramethyl 8’-methoxy-5’,5’-dimethyl-6’-(trifluoroacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 8’-methoxy-5’,5’-dimethyl-6’-(trifluoroacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps, starting with the preparation of the core quinoline structure. This is followed by the introduction of the spiro and dithiole groups through a series of reactions involving specific reagents and catalysts. The reaction conditions typically include controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing the reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis systems can be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 8’-methoxy-5’,5’-dimethyl-6’-(trifluoroacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with different functional groups, while reduction can produce simpler compounds with fewer functional groups.

Scientific Research Applications

Tetramethyl 8’-methoxy-5’,5’-dimethyl-6’-(trifluoroacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of Tetramethyl 8’-methoxy-5’,5’-dimethyl-6’-(trifluoroacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Tetramethyl 8’-methoxy-5’,5’-dimethyl-6’-(trifluoroacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate lies in its combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C27H24F3NO10S3

Molecular Weight

675.7g/mol

IUPAC Name

tetramethyl 8'-methoxy-5',5'-dimethyl-6'-(2,2,2-trifluoroacetyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C27H24F3NO10S3/c1-25(2)19-14(12-9-8-11(37-3)10-13(12)31(25)24(36)27(28,29)30)26(15(20(32)38-4)16(42-19)21(33)39-5)43-17(22(34)40-6)18(44-26)23(35)41-7/h8-10H,1-7H3

InChI Key

BVEYMMXMASENGG-UHFFFAOYSA-N

SMILES

CC1(C2=C(C3=C(N1C(=O)C(F)(F)F)C=C(C=C3)OC)C4(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)C

Canonical SMILES

CC1(C2=C(C3=C(N1C(=O)C(F)(F)F)C=C(C=C3)OC)C4(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)C

Origin of Product

United States

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